Cas no 1193273-58-3 (2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole)
2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-4-fluoro-1-(1-methylethyl)-1H-Benzimidazole
- 1193273-58-3
- 2-chloro-4-fluoro-1-propan-2-ylbenzimidazole
- 2-Chloro-4-fluoro-1-isopropyl-1H-benzo[d]imidazole
- SCHEMBL1537641
- 2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole
-
- Inchi: 1S/C10H10ClFN2/c1-6(2)14-8-5-3-4-7(12)9(8)13-10(14)11/h3-6H,1-2H3
- InChI Key: XIACHPASKVYMEF-UHFFFAOYSA-N
- SMILES: ClC1=NC2C(=CC=CC=2N1C(C)C)F
Computed Properties
- Exact Mass: 212.0516542g/mol
- Monoisotopic Mass: 212.0516542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 17.8Ų
2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C200745-25mg |
2-Chloro-4-fluoro-1-isopropyl-1H-benzo[d]imidazole |
1193273-58-3 | 25mg |
$ 120.00 | 2022-04-01 | ||
| TRC | C200745-50mg |
2-Chloro-4-fluoro-1-isopropyl-1H-benzo[d]imidazole |
1193273-58-3 | 50mg |
$ 195.00 | 2022-04-01 |
2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole Related Literature
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole
2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole: A Comprehensive Overview
2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole, identified by the CAS number 1193273-58-3, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, material science, and synthetic organic chemistry. This compound belongs to the class of benzodimidazoles, which are known for their unique structural properties and versatile applications. The combination of chlorine, fluorine, and isopropyl substituents in its structure imparts distinctive electronic and steric characteristics, making it a valuable molecule for various research and industrial purposes.
The synthesis of 2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole involves a series of intricate multi-step reactions, often utilizing advanced methodologies such as Suzuki coupling or Buchwald-Hartwig amination. These methods ensure high yields and excellent regioselectivity, which are critical for the production of pure compounds with well-defined structures. Recent advancements in catalytic systems have further streamlined the synthesis process, enabling researchers to explore its potential applications more effectively.
One of the most notable features of this compound is its ability to act as a precursor in the development of novel pharmaceutical agents. Its structure serves as a scaffold for the design of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, studies have shown that derivatives of benzodimidazole can inhibit key enzymes involved in cellular signaling pathways, making them promising candidates for drug development.
In addition to its pharmaceutical applications, 2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole has also found utility in material science. Its aromaticity and heterocyclic nature make it suitable for use in organic electronics, where it can serve as a building block for semiconducting materials or light-emitting diodes (LEDs). Recent research has highlighted its potential as an efficient charge transport layer in OLED devices, owing to its favorable electronic properties and thermal stability.
The physical and chemical properties of this compound are equally intriguing. Its molecular weight is approximately 266 g/mol, with a melting point around 280°C. The presence of chlorine and fluorine atoms introduces both electron-withdrawing effects and steric hindrance, which influence its reactivity and solubility. These properties make it amenable to various analytical techniques such as NMR spectroscopy and mass spectrometry, facilitating detailed structural elucidation.
From an environmental perspective, understanding the fate and behavior of benzodimidazole derivatives in natural systems is crucial. Recent studies have focused on their biodegradation pathways under aerobic and anaerobic conditions, revealing that these compounds exhibit moderate persistence in aquatic environments. This information is vital for assessing their potential ecological risks and ensuring sustainable practices in their production and application.
In conclusion, 2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key molecule for future innovations in science and technology.
1193273-58-3 (2-Chloro-4-fluoro-1-isopropyl-1H-benzodimidazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)